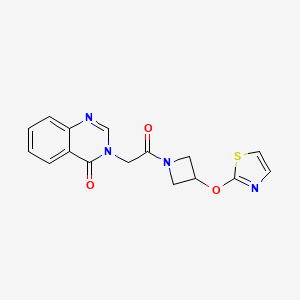
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Antimicrobial Activity
A significant area of research involving this compound is its synthesis for antimicrobial applications. Studies have shown that derivatives of quinazolin-4(3H)-one, including those with azetidinone and thiazolidinone rings, exhibit notable antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions, including the condensation of Schiff bases and cyclization reactions, and have been tested against a range of bacterial and fungal strains, showing promising results in vitro.
For instance, Patel et al. (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antimicrobial activity, finding that compounds with chloro and methoxy groups exhibited significant antimicrobial properties (Patel & Patel, 2011). Similarly, Sharma and Saxena (2014) synthesized azetidinyl-quinolines and thiazolidinylquinolines, demonstrating their efficacy as antibacterial agents against various bacterial strains (Sharma & Saxena, 2014).
Antiparkinsonian Potential
Research has also explored the potential antiparkinsonian properties of quinazolin-4(3H)-one derivatives. Kumar et al. (2012) prepared compounds by reacting amantadinyl-quinazolin-4(3H)-ones with various substituted aromatic aldehydes and found that some derivatives exhibited promising antiparkinsonian activity, highlighting the compound's potential in developing treatments for Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Inhibitors Against Malaria
Another intriguing application is the synthesis of quinazolin-2,4-dione hybrid molecules as potential inhibitors against malaria. Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs and performed in silico molecular docking studies to analyze their interaction with Plasmodium falciparum dihydroorotate dehydrogenase, showing that some compounds exhibited high binding affinity, suggesting their potential as antimalarial agents (Abdelmonsef et al., 2020).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting that this compound may have a similar range of targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Similar compounds have been found to have a range of pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been found to be influenced by a range of environmental factors, suggesting that this compound may be similarly affected .
特性
IUPAC Name |
3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(19-7-11(8-19)23-16-17-5-6-24-16)9-20-10-18-13-4-2-1-3-12(13)15(20)22/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGQJEQWNGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

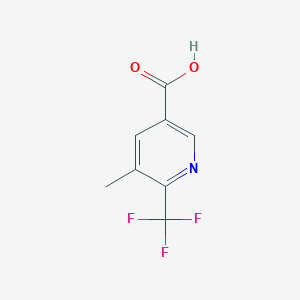
![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)
![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)
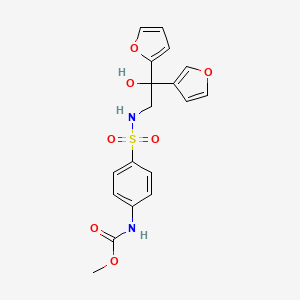
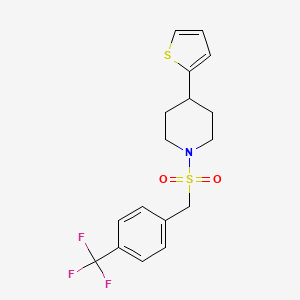
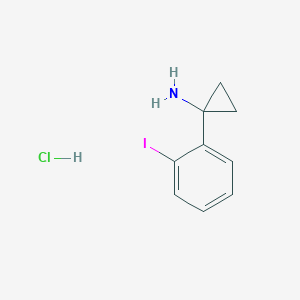
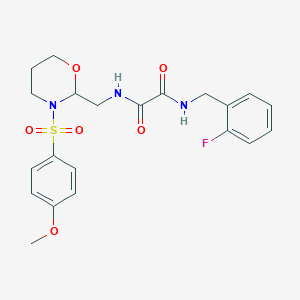

![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
![3-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606357.png)
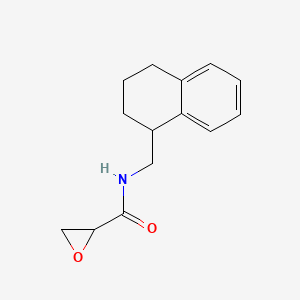
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]propanamide](/img/structure/B2606359.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2606364.png)